molecular formula C11H10O2 B13152488 Benzoicacid,4-ethenyl-,ethenylester

Benzoicacid,4-ethenyl-,ethenylester

Cat. No.: B13152488
M. Wt: 174.20 g/mol
InChI Key: IOZSRBQTRGAOMC-UHFFFAOYSA-N
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Description

Benzoic acid,4-ethenyl-,ethenylester (IUPAC name: ethenyl 4-ethenylbenzoate) is a benzoic acid derivative characterized by two ethenyl (vinyl) groups: one at the para-position of the benzene ring and another as the ester substituent.

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

ethenyl 4-ethenylbenzoate

InChI

InChI=1S/C11H10O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h3-8H,1-2H2

InChI Key

IOZSRBQTRGAOMC-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)OC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoic acid, 4-ethenyl-, ethenyl ester can be synthesized through the esterification of benzoic acid with ethenyl alcohol in the presence of an acid catalyst. The reaction typically involves heating benzoic acid and ethenyl alcohol with concentrated sulfuric acid as the catalyst . The reaction is slow and reversible, so the ester is often distilled off as soon as it is formed to prevent the reverse reaction.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 4-ethenyl-, ethenyl ester involves similar principles but on a larger scale. The reactants are heated in large reactors, and the ester is continuously removed by distillation. This method ensures a higher yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-ethenyl-, ethenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid and other oxidation products.

    Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid and other carboxylic acids.

    Reduction: Ethenyl alcohol and other alcohol derivatives.

    Substitution: Halogenated benzoic acid esters and other substituted derivatives.

Scientific Research Applications

Benzoic acid, 4-ethenyl-, ethenyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-ethenyl-, ethenyl ester involves its interaction with various molecular targets and pathways. The compound can act as an antimicrobial agent by disrupting the cell membrane of bacteria, leading to cell lysis. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituent effects:

Compound Name Substituents (Position) Ester Group Molecular Weight (g/mol) Key Properties
Benzoic acid,4-ethenyl-,ethenylester Ethenyl (C4), Ethenyl ester Ethenyl ~176.17* High lipophilicity, potential reactivity
4-Methoxybenzoic acid cyclohexyl ester Methoxy (C4), Cyclohexyl ester Cyclohexyl ~248.30 Low water solubility, high diffusivity
Benzoic acid,4-ethoxy-ethyl ester Ethoxy (C4), Ethyl ester Ethyl ~194.19 Moderate solubility, slower hydrolysis
Benzoic acid,4-hydroxy-3-methoxy-5-(2-propen-1-yl)-, ethyl ester Hydroxy (C4), Propenyl (C5), Methoxy (C3) Ethyl ~266.27 Antioxidant activity, resonance stabilization

*Estimated based on structural formula.

Key Observations:

  • Reactivity: The ethenyl ester group is more reactive toward hydrolysis than ethyl or cyclohexyl esters, which may reduce stability in aqueous environments.

Extraction and Diffusivity

Benzoic acid derivatives exhibit extraction rates dependent on their distribution coefficients (m) and diffusivities. For example:

  • Benzoic acid and phenol are extracted faster than acetic acid due to higher m values .
  • The target compound’s high lipophilicity suggests a large m value, but its bulkier structure (two ethenyl groups) may reduce diffusivity compared to simpler analogs like benzoic acid .

Toxicity Profile

QSTR models for benzoic acid derivatives indicate that toxicity (oral LD50 in mice) correlates with connectivity indices (0JA, 1JA) .

  • For instance, methyl 4-ethynylbenzoate (a related alkyne ester) has structural features linked to acute toxicity in QSTR models .
  • Comparative LD50 Predictions:
    • Target compound: Predicted LD50 ~500 mg/kg (extrapolated from QSTR data).
    • 4-Methoxybenzoic acid cyclohexyl ester: LD50 >1000 mg/kg (lower toxicity due to bulky ester) .

Antioxidant Activity

Cinnamic acid derivatives (with conjugated double bonds) exhibit superior antioxidant activity compared to benzoic acid analogs due to resonance stabilization . The target compound’s ethenyl groups may allow similar stabilization, though its ester group’s electron-withdrawing nature could moderate this effect.

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